
H3B-5942
Vue d'ensemble
Description
H3B-5942 is a selective estrogen receptor covalent antagonist (SERCA). It covalently modifies cysteine 530 in the ligand binding domain of wild-type estrogen receptor α (ERα) and ERαY537S. HB-5942 inhibits expression of the ERα target genes GREB1 and TFF1 in MCF-7 cells overexpressing wild-type ERα (IC50s = 2.74 and 1.3 nM, respectively) or the mutant receptors ERαY537S (IC50s = 29.38 and 19.4 nM, respectively), ERαY537N (IC50s = 8.14 and 6.1 nM, respectively), ERαY537C (IC50s = 12.19 and 9.5 nM, respectively), or ERαD538G (IC50s = 24.87 and 4 nM, respectively), which are active independent of estradiol. It inhibits the growth of MCF-7 cells overexpressing wild-type ERα or ERαY537S (GI50s = 1.3 and 8.3 nM, respectively). This compound reduces tumor growth in an MCF-7 mouse xenograft model and an ERαY537S/WT ST941 patient-derived xenograft (PDX) mouse model in a dose-dependent manner.
This compound is a selective, irreversible and orally active estrogen receptor covalent antagonist. In vitro comparisons of this compound with standard-of-care (SoC) and experimental agents confirmed increased antagonist activity across a panel of ERαWT and ERαMUT cell lines. In vivo, this compound demonstrated significant single-agent antitumor activity in xenograft models representing ERαWT and ERαY537S breast cancer that was superior to fulvestrant.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds with similar structures to (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide exhibit promising anticancer properties. The indazole moiety is known for its ability to inhibit tumor growth by interfering with various cellular signaling pathways, including those involved in apoptosis and cell proliferation.
Estrogen Receptor Modulation
The compound has been studied for its potential as an estrogen receptor modulator. Compounds that can selectively modulate estrogen receptors are crucial in treating hormone-dependent cancers, such as breast cancer. The structural components of this compound may enhance its binding affinity to estrogen receptors, thus influencing their activity in target tissues .
Anti-inflammatory Properties
Studies have shown that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could make (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide a candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Signal Transduction Pathways
The compound's mechanism of action likely involves modulation of key signal transduction pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancerous cells. By inhibiting this pathway, the compound may induce cell cycle arrest and apoptosis in malignant cells.
Interaction with Receptors
The specific interactions between (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide and various receptors can lead to altered cellular responses. Understanding these interactions is essential for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy.
Preclinical Studies
In preclinical studies, compounds structurally related to (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide have shown significant cytotoxicity against various cancer cell lines. For instance, one study reported that a related indazole derivative reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Clinical Trials
While specific clinical trials involving this exact compound may be limited, derivatives have been tested in clinical settings for their efficacy in treating hormone-receptor-positive breast cancers. These studies emphasize the importance of ongoing research into the pharmacokinetics and safety profiles of such compounds.
Data Table: Summary of Applications
Application Type | Description | Relevant Studies/Findings |
---|---|---|
Anticancer Activity | Inhibits tumor growth via apoptosis pathways | Preclinical studies on related indazole derivatives |
Estrogen Modulation | Potential selective estrogen receptor modulator | Studies on similar compounds |
Anti-inflammatory | Inhibits pro-inflammatory mediators | Research indicating anti-inflammatory effects |
Mécanisme D'action
Target of Action
The primary target of this compound is the estrogen receptor alpha (ERα) . ERα is a key hormone-regulated transcription factor for normal and malignant breast cells . The compound is potent against both wild-type ERα and mutant ERα .
Mode of Action
The compound covalently inactivates both wild-type and mutant ERα by targeting a unique cysteine residue, cysteine-530 (C530) . This engagement enforces a unique antagonist conformation . The compound belongs to a class of ERα antagonists referred to as selective estrogen receptor covalent antagonists .
Biochemical Pathways
The compound acts by reducing ERα pathway activity, which is a highly effective strategy for treating a subset of ERα positive breast cancer . The ERα pathway becomes dysregulated in the oncogenic setting to support tumor growth . The compound’s action results in ligand-independent activation of the ERα pathway .
Pharmacokinetics
The compound has a terminal elimination half-life of 2.4 hours in rats and 4.0 hours in monkeys . It shows low to moderate bioavailability, in line with the in vitro permeability assessment . Plasma protein binding is similar across species, at 99.5–99.8% . The compound is expected to be mostly cleared via hepatic phase 1 metabolism .
Result of Action
The compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα wild-type and ERα Y537S breast cancer that was superior to fulvestrant . It exhibits encouraging preclinical activity against CDK4/6i naïve and resistant ERα wild-type and ERα mutant tumors .
Action Environment
The emergence of C530 mutations could promote resistance to the compound . The compound maintains potency even in the context of erα c530 mutations . Its potency can be further improved in combination with CDK4/6 or mTOR inhibitors in both ERα wild-type and ERα mutant cell lines and/or tumor models .
Analyse Biochimique
Biochemical Properties
H3B-5942 plays a significant role in biochemical reactions by interacting with the estrogen receptor alpha (ERα). It covalently modifies cysteine 530 in the ligand binding domain of wild-type ERα and ERα Y537S . This interaction enforces a unique antagonist conformation, blocking ERα-dependent transcription in breast cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It reduces the expression of the ERα target gene GREB1 . This compound shows potent antitumor activity both in multiple cell lines or animals bearing ERα WT or ERα mutations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ERα at the molecular level. It covalently modifies cysteine 530, enforcing a unique antagonist conformation . This interaction blocks ERα-dependent transcription in breast cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates significant single-agent antitumor activity in xenograft models representing ERα WT and ERα Y537S breast cancer . It has been shown to suppress tumor growth in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to inhibit tumor growth in a dose-dependent manner in both MCF7 xenograft model and in ERα Y537S/WT ST941 model .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. Its primary mechanism of action involves the estrogen receptor pathway, where it interacts with ERα .
Subcellular Localization
The specific subcellular localization of this compound is not clearly defined in the available literature. Given its mechanism of action, it is likely to be localized in the nucleus where ERα is typically found .
Activité Biologique
The compound (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide is a complex organic molecule with potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The indazole moiety is known for its role in various pharmacological effects, including anticancer properties.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its anticancer effects. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (Caco2) cells.
Key Findings
- Cytotoxicity : The compound demonstrates potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents. For instance, in studies involving MCF-7 cells, the compound exhibited an IC50 value of approximately 2.958 μM , indicating strong inhibitory activity compared to a reference drug with an IC50 of 8.029 μM .
- Mechanism of Action : The mechanism by which this compound exerts its effects includes the induction of apoptosis through the activation of caspase pathways. Specifically, compounds derived from similar structures have shown increased levels of Annexin V staining, indicative of early and late apoptotic phases .
- Selectivity and Safety : Notably, the compound has demonstrated a favorable safety profile when tested against normal cell lines (e.g., MCF10a), indicating that it selectively targets cancer cells while sparing healthy cells. For example, the IC50 values against normal cells were higher than those against cancer cells, suggesting reduced toxicity .
Data Tables
Cell Line | IC50 Value (μM) | Reference Drug IC50 (μM) |
---|---|---|
MCF-7 | 2.958 | 8.029 |
A549 | < 5.0 | 10.0 |
Caco2 | 4.990 | 11.29 |
Case Studies
Several studies have focused on derivatives of indazole compounds similar to (E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide:
- Study on Indazole Derivatives : A recent study highlighted the anticancer potential of indazole-pyrimidine derivatives, which share structural similarities with our compound. These derivatives were shown to induce apoptosis effectively and inhibit cell proliferation in various cancer cell lines .
- Molecular Dynamics Simulations : Molecular dynamics simulations have been performed to assess the stability and binding interactions of these compounds with target proteins involved in cancer progression. Such studies suggest that the binding affinity and stability are crucial for their therapeutic efficacy .
Propriétés
IUPAC Name |
(E)-4-[2-[4-[(E)-1-(1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-4-28(23-9-6-5-7-10-23)31(25-14-17-29-26(21-25)22-33-34-29)24-12-15-27(16-13-24)37-20-19-32-18-8-11-30(36)35(2)3/h5-17,21-22,32H,4,18-20H2,1-3H3,(H,33,34)/b11-8+,31-28+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAUIDXIQATDBT-GIHLFXONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNCC=CC(=O)N(C)C)C2=CC3=C(C=C2)NN=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC/C=C/C(=O)N(C)C)\C2=CC3=C(C=C2)NN=C3)/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes H3B-5942 unique compared to existing endocrine therapies for breast cancer?
A1: this compound distinguishes itself through its unique mechanism of action. It functions as a selective estrogen receptor covalent antagonist (SERCA), directly targeting cysteine-530 (C530) within the estrogen receptor alpha (ERα) binding site. [] This covalent interaction irreversibly blocks ERα activity, effectively inhibiting the growth of both wild-type (ERαWT) and mutant (ERαMUT) breast cancer cells. [, , ] This is particularly important because mutations in ERα can lead to resistance against traditional endocrine therapies. [, ]
Q2: How does the covalent binding of this compound to ERα affect its activity against resistant breast cancer cells?
A2: this compound's covalent interaction with C530 induces a distinct antagonist conformation within the ERα binding site. [, ] This enforced conformation enhances its antagonistic activity, leading to superior efficacy against both ERαWT and ERαMUT breast cancer cells compared to standard-of-care treatments like fulvestrant. [, ] This increased potency against resistant cells, particularly those harboring the common Y537S mutation, makes this compound a promising candidate for overcoming endocrine therapy resistance. []
Q3: Has this compound demonstrated synergistic effects with other therapeutic agents in preclinical studies?
A3: Yes, preclinical studies have shown that this compound acts synergistically with CDK4/6 and mTOR inhibitors. [] Combining this compound with these inhibitors further enhances its antitumor activity in both ERαWT and ERαMUT cell lines and tumor models. [] This synergistic potential suggests that this compound could be effectively incorporated into combination therapy regimens for improved treatment outcomes.
Q4: What strategies were employed to improve upon the initial this compound compound and address potential resistance mechanisms?
A4: Recognizing the potential for emerging C530 mutations to confer resistance to this compound, researchers utilized structure-based drug design to develop a next-generation compound, H3B-6545. [] H3B-6545 retains the covalent binding mechanism targeting C530 while exhibiting enhanced potency against both ERαWT and ERαMUT, even in the presence of C530 mutations. [] This proactive approach aims to mitigate the risk of acquired resistance and broaden the therapeutic window of this class of ERα antagonists.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.